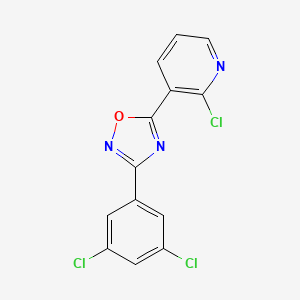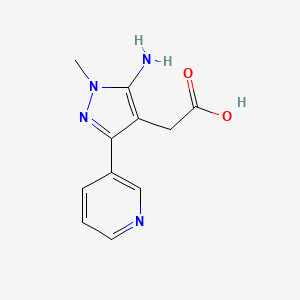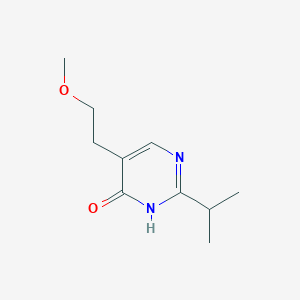
5-(2-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid hydrazide with 3,5-dichlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
5-(2-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The stability and electronic properties of the oxadiazole ring make it useful in the design of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound’s chemical stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The oxadiazole ring can also participate in electron transfer processes, which is crucial for its role in materials science applications.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the dichlorophenyl group, which may affect its reactivity and applications.
5-(2-Pyridyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but without the chlorine atom on the pyridine ring.
3-(3,5-Dichlorophenyl)-5-(4-pyridyl)-1,2,4-oxadiazole: Features a different substitution pattern on the pyridine ring.
Uniqueness
5-(2-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both 2-chloropyridinyl and 3,5-dichlorophenyl groups, which confer distinct chemical properties and reactivity. This combination of substituents enhances its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C13H6Cl3N3O |
|---|---|
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
5-(2-chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6Cl3N3O/c14-8-4-7(5-9(15)6-8)12-18-13(20-19-12)10-2-1-3-17-11(10)16/h1-6H |
Clave InChI |
PALBBLFKEKVDDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)
![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)


![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)






![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)
![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)
